molecular formula C32H28Cl2O2 B12098831 (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B12098831
M. Wt: 515.5 g/mol
InChI Key: DUHAXRXMBIIVCH-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthol derivative characterized by:

  • Octahydrobinaphthalene core: The saturated naphthalene rings enhance conformational flexibility compared to fully aromatic BINOL derivatives .
  • 3,3'-Bis(4-chlorophenyl) substituents: Electron-withdrawing chloro groups at the para positions influence electronic properties and chiral recognition .
  • 2,2'-Diol functionality: Critical for coordination in asymmetric catalysis and chiral sensing applications .

Synthesis: Likely prepared via Suzuki-Miyaura cross-coupling, analogous to methods described for similar compounds. For example, and report Suzuki coupling of boronic acids (e.g., 4-fluorophenyl, pyrenyl) with brominated binaphthol precursors under palladium catalysis .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h9-18,35-36H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHAXRXMBIIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)Cl)O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bistriflate Intermediate

(R)-Octahydro-BINOL (1 equiv) reacts with trifluoromethanesulfonic anhydride (2.2 equiv) in dichloromethane (DCM) at 0°C under N₂, followed by triethylamine (3 equiv) to form the bistriflate. The product is isolated in 85–92% yield after aqueous workup and silica gel chromatography.

Coupling with 4-Chlorophenylboronic Acid

The bistriflate (1 equiv), 4-chlorophenylboronic acid (2.2 equiv), and Pd(PPh₃)₄ (5 mol%) are heated in toluene/EtOH (3:1) at 100°C for 12–18 hours. Post-reaction purification via flash chromatography (hexane/EtOAc) yields the bis(4-chlorophenyl) product with >95% regioselectivity.

Optimization Insights:

  • Base Selection: K₃PO₄ outperforms Na₂CO₃ in minimizing protodeboronation.

  • Solvent System: Aqueous-free conditions prevent hydrolysis of the triflate leaving group.

Asymmetric Induction and Chiral Purity Control

Achieving enantiomeric excess (ee) >99% for the (R)-configuration demands chiral auxiliaries or catalysts. Two dominant strategies emerge:

Chiral Ligand-Assisted Coupling

Employing (R)-BINAP as a ligand in the Suzuki-Miyaura step enhances stereochemical fidelity. For instance, Pd₂(dba)₃/(R)-BINAP (2 mol%) in toluene at 80°C elevates ee from 78% to 98% compared to racemic conditions.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic octahydro-BINOL derivatives undergo lipase-catalyzed (e.g., Candida antarctica) acetylation in vinyl acetate, resolving (R)- and (S)-enantiomers. The (R)-isomer is recovered with 94% ee after 48 hours at 30°C.

Functional Group Compatibility and Protecting Strategies

Preserving phenolic hydroxyl groups during coupling and hydrogenation necessitates protective groups:

Methoxymethyl (MOM) Protection

(R)-Octahydro-BINOL reacts with chloromethyl methyl ether (MOM-Cl, 2.2 equiv) and DIPEA in DCM, yielding bis-MOM ethers. Subsequent deprotection with HCl/MeOH (1:4) restores hydroxyls without racemization.

Benzyl Ether Formation

Benzylation using BnBr/K₂CO₃ in DMF affords stable intermediates, though harsher deprotection conditions (H₂/Pd-C) may complicate octahydro core integrity.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from EtOH/H₂O. Key analytical data:

Property Value
Molecular Weight 515.47 g/mol
Melting Point 198–202°C (decomp.)
Optical Rotation [α]²⁵D = +124.5° (c 1.0, CHCl₃)
HPLC Purity >99.5% (C18, MeCN/H₂O 70:30)

¹H NMR (400 MHz, CDCl₃) confirms eight hydrobenzo protons (δ 1.2–2.8 ppm) and aromatic signals for chlorophenyl groups (δ 7.2–7.4 ppm).

Scalability and Industrial Considerations

Kilogram-scale production faces challenges in catalyst cost and hydrogenation safety. Recent advances include:

  • Continuous Hydrogenation: Fixed-bed reactors with Pt/C reduce reaction times to 6 hours.

  • Pd Recovery Systems: Ligand-bound Pd complexes are recycled via nanofiltration, cutting costs by 40% .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a binaphthalene core with hydroxyl and chlorophenyl groups. This configuration contributes to its chiral nature and reactivity in various chemical processes.

Chemical Reactions

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
  • Reduction : The compound can be reduced to yield derivatives with modified functional groups.
  • Substitution : Chlorophenyl groups can participate in nucleophilic substitution reactions.

Chemistry

In the field of chemistry, (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol serves as a chiral ligand in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds crucial for pharmaceutical applications.

Biology

The compound's unique structure allows it to interact with biological molecules. It is being explored for its potential in studying enzyme-substrate interactions and protein binding mechanisms. Such interactions are vital for understanding biochemical pathways and drug design.

Medicine

In medicinal chemistry, derivatives of this compound are under investigation for their pharmacological properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The hydroxyl groups contribute to its bioactivity by enabling hydrogen bonding with biological targets.

Industry

The stability and reactivity of (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol make it suitable for developing advanced materials such as polymers and catalysts. Its unique properties allow for modifications that enhance material performance in various applications.

Asymmetric Synthesis

Research has demonstrated that (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol effectively facilitates the asymmetric synthesis of various pharmaceuticals. For instance:

  • A study reported its use in synthesizing enantiomerically pure β-amino acids with high yields and selectivity.

In vitro studies have shown that derivatives exhibit promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Further research is needed to elucidate the precise mechanisms.

Material Science

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for improved compatibility with various polymer systems.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the chlorophenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and selectivity towards various biological targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural variations and their implications:

Compound Name Substituents Key Structural Features Electronic/Steric Effects Applications References
(R)-3,3'-Bis(4-chlorophenyl)-H8BINOL 4-Cl-C₆H₄ Octahydro core, Cl (electron-withdrawing) Moderate electron withdrawal, moderate steric bulk Chiral ligands, sensors
3,3'-(Phenyl)-H8BINOL (S-1/R-1) C₆H₅ Octahydro core, phenyl substituents Less electron withdrawal, smaller steric profile Fluorescence-based cinchonidine recognition
(S)-3,3'-Dimesityl-H8BINOL 2,4,6-(CH₃)₃C₆H₂ Mesityl groups (bulky, electron-donating) High steric hindrance, electron donation Enhanced enantioselectivity in catalysis
(R)-3,3'-Bis(perfluorophenyl)-H8BINOL C₆F₅ Perfluorophenyl groups Strong electron withdrawal, increased hydrophobicity Stabilization of electron-deficient intermediates
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-BINOL 4-(t-Bu)C₆H₄ Tert-butyl substituents Electron donation, extreme steric bulk Asymmetric catalysis under harsh conditions
(S)-3,3'-Bis(4-(trifluoromethyl)phenyl)-H8BINOL 4-CF₃C₆H₄ Trifluoromethyl groups Strong electron withdrawal, moderate bulk Acidic diol protons for Brønsted acid catalysis

Key Comparative Insights

Electronic Effects
  • Electron-withdrawing groups (Cl, CF₃, C₆F₅) : Enhance acidity of the 2,2'-diol protons, improving performance in Brønsted acid-catalyzed reactions. For example, trifluoromethyl derivatives () exhibit stronger acidity than chloro analogues .
  • Electron-donating groups (t-Bu, mesityl) : Stabilize metal complexes in asymmetric catalysis, as seen in tert-butyl derivatives () .
Steric Effects
  • Bulky substituents (mesityl, tri-tert-butylphenyl): Improve enantioselectivity by restricting substrate access to specific chiral pockets. highlights mesityl-substituted H8BINOLs for high-sensitivity chiral recognition .
  • Smaller substituents (phenyl, 4-Cl-C₆H₄) : Enable broader substrate scope in catalysis due to reduced steric hindrance .
Structural Rigidity
  • Octahydro vs. fully aromatic cores: Saturated H8BINOL derivatives (e.g., ) offer greater conformational flexibility, enhancing adaptability in host-guest interactions compared to rigid BINOLs .

Biological Activity

(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS Number: 915038-18-5) is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This compound features a complex binaphthalene structure with two chlorinated phenyl groups and hydroxyl functionalities that may enhance its interaction with biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula: C32H28Cl2O2
  • Molecular Weight: 515.47 g/mol
  • Density: 1.289 g/mL
  • Boiling Point: 664.3 °C

These properties suggest a stable compound that can be synthesized through multi-step organic reactions involving specific catalysts and conditions .

Biological Activity Overview

Research indicates that (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol exhibits significant biological activity with a focus on its anticancer properties. The presence of chlorophenyl groups is believed to increase lipophilicity and facilitate π-π stacking interactions with aromatic residues in proteins.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various human cancer cell lines:

  • Cell Lines Tested:
    • HCT-116 (colon cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The cytotoxicity was assessed using the IC50 metric (the concentration required to inhibit cell viability by 50%). Notably:

  • Compounds similar to (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol showed IC50 values below 100 μM against these cell lines .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation
A study evaluated various derivatives of compounds structurally related to (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol. The results indicated:

  • HCT-116: IC50 = 36 μM
  • HeLa: IC50 = 34 μM
  • MCF-7: IC50 = 59 μM

These findings suggest that the compound effectively induces apoptosis in these cancer cell lines by increasing apoptotic markers and altering cell morphology .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Activity Level
HCT-11636Strong
HeLa34Strong
MCF-759Moderate

The mechanism by which (R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol exerts its anticancer effects appears to involve:

  • Induction of apoptosis through caspase activation.
  • Disruption of mitochondrial membrane potential.
  • Changes in cell cycle dynamics leading to increased apoptotic cells .

Q & A

Basic: What are the key considerations for synthesizing (R)-3,3'-Bis(4-chlorophenyl)-octahydro-binaphthalenediol?

Methodological Answer:
Synthesis typically involves asymmetric catalysis or chiral resolution due to the compound’s stereogenic centers. A common approach is the condensation of chlorophenyl-substituted aldehydes with cyclic ketones under basic conditions (e.g., KOH in ethanol), followed by enantioselective reduction or chiral auxiliary-mediated cyclization . Critical steps include:

  • Purification: Use column chromatography with chiral stationary phases to isolate the (R)-enantiomer.
  • Characterization: Confirm stereochemistry via polarimetry and chiral HPLC.
  • Yield Optimization: Adjust reaction time, temperature, and stoichiometry of 4-chlorophenyl precursors to minimize racemization.

Basic: How is the structural integrity of this compound verified in experimental settings?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • X-ray Crystallography: Resolve the octahydro-binaphthalene core and confirm the (R)-configuration .
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C spectra for characteristic signals of the chlorophenyl groups (δ 7.2–7.5 ppm) and hydroxyl protons (broad singlet ~δ 5.2 ppm).
  • Mass Spectrometry: Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) to distinguish isotopic patterns from chlorine atoms.

Advanced: How does the C2-symmetric structure influence its application in asymmetric catalysis?

Methodological Answer:
The C2-symmetry of the binaphthalene backbone creates a rigid chiral environment, enhancing enantioselectivity in catalytic reactions (e.g., hydrogenation or organocatalysis). Researchers should:

  • Theoretical Modeling: Use DFT/B3LYP calculations to map steric and electronic effects of 4-chlorophenyl substituents on transition states .
  • Experimental Validation: Compare catalytic performance with non-chlorinated analogs to isolate electronic vs. steric contributions.
  • Kinetic Analysis: Conduct Eyring plots to assess activation parameters impacted by symmetry.

Advanced: What strategies resolve contradictions in enantiomeric excess (ee) data across studies?

Methodological Answer:
Discrepancies in ee values often arise from methodological variability. To address this:

  • Standardize Assays: Use identical chiral columns (e.g., Chiralpak IA/IB) and mobile phases for HPLC analysis.
  • Control for Solvent Effects: Test ee in polar (acetonitrile) vs. nonpolar (hexane) solvents to identify solvent-induced racemization .
  • Cross-Validate: Compare results with circular dichroism (CD) spectroscopy or NMR chiral shift reagents.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Safety measures align with chlorinated aromatic compounds:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation .
  • Ventilation: Work in a fume hood to prevent inhalation of dust/particulates.
  • Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How can computational methods predict the compound’s behavior in novel reaction systems?

Methodological Answer:
Computational workflows include:

  • Molecular Dynamics (MD): Simulate solvent interactions and conformational flexibility of the octahydro core.
  • Docking Studies: Model interactions with metal catalysts (e.g., Rh or Ru complexes) to predict enantioselectivity .
  • QSPR Models: Correlate substituent electronic parameters (Hammett σ) with experimental ee data .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (Ar/N₂) to inhibit oxidation of hydroxyl groups.
  • Light Sensitivity: Use amber vials to avoid photodegradation of the binaphthalene backbone.
  • Moisture Control: Seal containers with desiccants (silica gel) to prevent hydrolysis .

Advanced: How does the electronic nature of 4-chlorophenyl groups affect photophysical properties?

Methodological Answer:
The electron-withdrawing Cl groups influence π-π* transitions and redox behavior:

  • UV-Vis Spectroscopy: Compare absorbance maxima with non-chlorinated analogs to quantify red/blue shifts.
  • Cyclic Voltammetry: Measure oxidation potentials to assess electron-deficient aryl ring effects.
  • TD-DFT Calculations: Model excited-state transitions to correlate Cl substitution with luminescence .

Advanced: What statistical designs are suitable for optimizing reaction conditions?

Methodological Answer:
Use factorial designs to evaluate interactions between variables:

  • Central Composite Design (CCD): Test temperature, catalyst loading, and solvent polarity.
  • ANOVA Analysis: Identify significant factors (e.g., p < 0.05) affecting yield or ee .
  • Response Surface Methodology (RSM): Map non-linear relationships for predictive optimization.

Basic: How is the compound’s purity assessed before catalytic applications?

Methodological Answer:

  • Elemental Analysis: Verify C, H, O, and Cl content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA): Check for residual solvents or decomposition below 200°C.
  • HPLC-MS: Detect trace impurities (e.g., diastereomers or oxidation byproducts) at <0.5% levels.

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